molecular formula C9H11N5O3 B1667280 6-Biopterin CAS No. 22150-76-1

6-Biopterin

Cat. No.: B1667280
CAS No.: 22150-76-1
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-DZSWIPIPSA-N
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Description

L-Biopterin: is a naturally occurring compound that belongs to the class of organic compounds known as biopterins and derivatives. These compounds are coenzymes containing a 2-amino-pteridine-4-one derivative. L-Biopterin is primarily synthesized in various parts of the body, including the pineal gland . It plays a crucial role as a cofactor in the synthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin .

Mechanism of Action

Target of Action

Biopterin primarily targets several enzymes in the body, including Sepiapterin reductase, 6-pyruvoyl tetrahydrobiopterin synthase, and Dihydrofolate reductase . These enzymes play crucial roles in various biochemical processes, including the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine .

Mode of Action

Biopterin acts as a coenzyme for these enzymes, facilitating their catalytic activities. For instance, in the case of phenylalanine-4-hydroxylase, tetrahydrobiopterin (a form of biopterin) allows the conversion of phenylalanine to tyrosine, reducing the level of phenylalanine in the bloodstream . This interaction with its targets leads to changes in the levels of various neurotransmitters and other biomolecules in the body.

Biochemical Pathways

Biopterin is involved in several biochemical pathways. It plays a key role in the synthesis of neurotransmitters, acting as a co-factor in the conversion of amino acids such as phenylalanine, tyrosine, and tryptophan to precursors of dopamine and serotonin . It also participates in the metabolism of phenylalanine and lipid esters . An imbalance of biopterin may affect these pathways, leading to abnormalities in the central nervous system .

Pharmacokinetics

The pharmacokinetics of biopterin involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the bioavailability of biopterin can be influenced by its metabolic state, with tetrahydrobiopterin being the active form .

Result of Action

The action of biopterin at the molecular and cellular levels results in the production of essential neurotransmitters and the regulation of amino acid levels. This can have significant effects on neurological functions, including cognition and mood . In conditions of oxidative stress, such as UV-radiation and ionizing radiation, biopterin availability is diminished due to its oxidation, which subsequently leads to the generation of highly oxidative free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of biopterin. For instance, oxidative stress conditions can lead to the oxidation of biopterin, affecting its availability and function . Additionally, the presence of certain amino acids and their concentrations can influence the activity of biopterin, as it is involved in their metabolic pathways .

Biochemical Analysis

Biochemical Properties

Biopterin acts as a cofactor for aromatic amino acid hydroxylases, which are enzymes responsible for the hydroxylation of phenylalanine, tyrosine, and tryptophan . These enzymes include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. Biopterin also interacts with nitric oxide synthases, which are involved in the synthesis of nitric oxide . The interactions between biopterin and these enzymes are essential for the proper functioning of neurotransmitter synthesis and nitric oxide production.

Cellular Effects

Biopterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a critical role in the synthesis of neurotransmitters, which are essential for proper neuronal function. Biopterin deficiency can lead to disruptions in neurotransmitter synthesis, resulting in neurological disorders . Additionally, biopterin is involved in the regulation of nitric oxide production, which affects vascular function and immune response .

Molecular Mechanism

At the molecular level, biopterin exerts its effects by acting as a cofactor for enzymes involved in the hydroxylation of aromatic amino acids and the synthesis of nitric oxide . Biopterin binds to these enzymes, facilitating the transfer of electrons and enabling the hydroxylation reactions. This binding interaction is crucial for the proper functioning of these enzymes and the synthesis of neurotransmitters and nitric oxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of biopterin can change over time due to its stability and degradation . Biopterin is susceptible to oxidation, which can lead to the formation of dihydrobiopterin and biopterin . The stability of biopterin is influenced by factors such as temperature, pH, and the presence of antioxidants . Long-term studies have shown that biopterin can have sustained effects on cellular function, particularly in the regulation of neurotransmitter synthesis and nitric oxide production .

Dosage Effects in Animal Models

The effects of biopterin vary with different dosages in animal models . At low doses, biopterin can enhance the synthesis of neurotransmitters and improve neuronal function . At high doses, biopterin can lead to toxic effects, including oxidative stress and disruption of cellular function . Studies have shown that there is a threshold effect, where the beneficial effects of biopterin are observed at specific dosage ranges, while adverse effects occur at higher doses .

Metabolic Pathways

Biopterin is involved in several metabolic pathways, including the de novo synthesis and salvage pathways . The de novo synthesis pathway involves the conversion of guanosine triphosphate to tetrahydrobiopterin through a series of enzymatic steps . The salvage pathway involves the conversion of sepiapterin to tetrahydrobiopterin using dihydrofolate reductase . Biopterin also interacts with enzymes such as dihydrobiopterin reductase, which recycles dihydrobiopterin back to tetrahydrobiopterin .

Transport and Distribution

Biopterin is transported and distributed within cells and tissues through specific transporters and binding proteins . Organic anion transporters, such as OAT1 and OAT3, play a crucial role in the uptake and distribution of biopterin . These transporters facilitate the cellular uptake of biopterin and its distribution to various organs, including the liver and kidney . The distribution of biopterin is essential for its proper functioning as a cofactor in biochemical reactions .

Subcellular Localization

Biopterin is localized in various subcellular compartments, including the cytoplasm and mitochondria . The subcellular localization of biopterin is influenced by targeting signals and post-translational modifications . These modifications direct biopterin to specific compartments, where it can interact with enzymes and exert its effects . The localization of biopterin within cells is essential for its role in regulating cellular processes and maintaining cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Biopterin can be synthesized through several methods. One common method involves the hydrolysis of 1’,2’-O-diacetyl-L-biopterin. This process typically uses oxidizing agents such as hydrogen peroxide, oxygen, or peracetic acid . Another method involves reacting triacetoxy-5-deoxy-L-arabinose phenylhydrazones with 6-hydroxy-2,4,5-triaminopyrimidine under the catalytic influence of a Lewis acid in an aqueous solvent .

Industrial Production Methods: Industrial production of L-Biopterin is designed to be efficient and cost-effective. One method involves using inexpensive and easy-to-handle reagents without requiring specialized equipment. This method is suitable for large-scale production and involves the use of phenylhydrazone intermediates .

Chemical Reactions Analysis

Types of Reactions: L-Biopterin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of L-Biopterin: L-Biopterin is unique due to its specific role as a cofactor in neurotransmitter synthesis and its involvement in various physiological processes. Its ability to undergo oxidation and reduction reactions makes it a versatile compound in biochemical research .

Properties

IUPAC Name

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIJBMDNUYRAM-DZSWIPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912041
Record name Biopterin
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Molecular Weight

237.22 g/mol
Source PubChem
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Physical Description

Solid
Record name Biopterin
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Solubility

0.7 mg/mL
Record name Biopterin
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CAS No.

22150-76-1, 9036-22-0
Record name Biopterin
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Record name [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
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Record name BIOPTERIN
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Record name Biopterin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The resultant phenylhydrazone compound is reacted with an acetylating agent in pyridine to obtain a triacetylated compound, which is then condensed and cyclized with 6-hydroxy-2,4,5-triaminopyrimidine (TAU) in the coexistence of sodium acetate to obtain a biopterin derivative. After oxidized with iodine or other oxidizing agent, the biopterin derivative is subjected to deacetylation (hydrolysis) to produce L-biopterin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Biopterin is a naturally occurring compound formally known as (6R)-5,6,7,8-tetrahydro-L-biopterin (H4biopterin). It serves as an essential cofactor for several enzymes with significant metabolic roles. These include the hydroxylases responsible for metabolizing aromatic amino acids like phenylalanine, tyrosine, and tryptophan [].

ANone: Biopterin is crucial for the activity of all three NOS isoforms [, ]. It binds to NOS, influencing the electronic structure of the heme group within the enzyme's oxygenase domain, stabilizing the active dimeric form and facilitating electron transfer [, ]. This interaction is essential for NOS to produce nitric oxide (NO) effectively [].

ANone: Inadequate biopterin levels can lead to NOS dysfunction, also known as eNOS uncoupling [, ]. Instead of producing NO, NOS may generate reactive oxygen species (ROS) like superoxide anion and hydrogen peroxide, contributing to oxidative stress and cellular damage [, ].

ANone: Biopterin is a vital cofactor for phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine [, , ]. Deficiencies in biopterin biosynthesis can disrupt this pathway, leading to the accumulation of phenylalanine, a hallmark of the metabolic disorder phenylketonuria (PKU) [, , ].

ANone: The biopterin family includes several forms with varying oxidation states: tetrahydrobiopterin (BH4), 7,8-dihydrobiopterin (BH2), and fully oxidized biopterin [, , ]. BH4 is the active cofactor form, while BH2 can be involved in redox cycling but might contribute to oxidative stress when its levels are disproportionately high [, ].

ANone: The N5 position of the biopterin molecule is critical for its redox activity, which is crucial for its function in enzymatic reactions, particularly in the phenylalanine hydroxylase/dihydropteridine reductase system []. Modifications at this position can significantly impact biopterin's ability to act as a cofactor [].

ANone: Research using N5-substituted biopterin derivatives has revealed distinct mechanisms of interaction with phenylalanine hydroxylase and nitric oxide synthase [, ]. For instance, N5-methyl- and N5-hydroxymethyl H4biopterin inhibit phenylalanine hydroxylase, while N5-formyl- and N5-acetyl H4biopterin do not []. These variations highlight the complexity of biopterin's interactions with its target enzymes.

ANone: Dihydropteridine reductase (DHPR) is crucial for regenerating the active BH4 form from BH2 [, ]. This recycling pathway is essential for maintaining a sufficient pool of active biopterin for enzymatic function.

ANone: Primapterinuria is a rare variant of hyperphenylalaninemia characterized by the excretion of 7-substituted pterins, primarily 7-biopterin (primapterin), in the urine []. It differs from classical PKU in that patients do not usually require dietary phenylalanine restriction or neurotransmitter precursor therapy []. The underlying cause is thought to be a defect in the enzymatic conversion of biopterin to primapterin, possibly due to a deficiency in pterin-4a-carbinolamine dehydratase [].

ANone: Several methods exist for measuring biopterin and its related compounds in biological samples such as serum, urine, and cerebrospinal fluid (CSF). These include:

  • High-performance liquid chromatography (HPLC): This technique separates biopterin and its metabolites based on their chemical properties, allowing for their identification and quantification [, , , ].
  • Microbiological assays: These assays utilize biopterin-dependent microorganisms to determine biopterin concentrations based on microbial growth [, ].
  • ELISA (Enzyme-linked immunosorbent assay): This method utilizes antibodies to specifically detect and quantify biopterin [].

ANone: Accurate measurement of biopterin, particularly the active BH4 form, can be challenging due to its susceptibility to oxidation [, , , ]. To prevent degradation and obtain reliable results, it's crucial to:

  • Employ appropriate antioxidant measures during sample collection, processing, and analysis [, ].
  • Use sensitive and specific analytical techniques like HPLC with electrochemical detection or specialized mass spectrometry methods [, ].

ANone: Research suggests that disturbances in biopterin metabolism are implicated in a range of neurological and cardiovascular conditions [, , , , ]. For example:

  • Neurological disorders: Altered biopterin levels have been observed in conditions like Parkinson's disease, Alzheimer's disease, and autism spectrum disorder [, , ].
  • Cardiovascular diseases: Reduced biopterin levels, particularly in blood vessels, are associated with endothelial dysfunction, a key contributor to atherosclerosis and other vascular complications [, ].
  • Inflammation and oxidative stress: Biopterin dysregulation can contribute to increased oxidative stress and inflammation, which are implicated in various disease processes, including cardiovascular diseases, neurodegenerative disorders, and sepsis [, , , ].

ANone: The therapeutic potential of biopterin is an area of active investigation, particularly for diseases linked to biopterin deficiency or dysfunction []. Potential benefits include:

  • PKU management: BH4 supplementation is already used as an adjunct therapy for some PKU patients with BH4-responsive forms of the disease [].
  • Cardiovascular health: Studies suggest that increasing BH4 levels could improve endothelial function and reduce oxidative stress in the vasculature, potentially benefiting individuals with cardiovascular disease [, ].
  • Neurological disorders: There's interest in exploring BH4 supplementation as a potential therapeutic strategy for conditions like Parkinson's disease, based on its role in dopamine synthesis [].
  • Limited bioavailability: BH4 is prone to oxidation, which can hinder its delivery to target tissues [, ]. Research is exploring ways to enhance BH4 stability and bioavailability, such as using alternative forms of biopterin or developing novel delivery systems [].
  • Complex regulatory mechanisms: Biopterin metabolism is tightly regulated, and simply supplementing with BH4 may not always be sufficient to restore optimal levels or function [].

ANone: Continued research is needed to fully understand biopterin's roles in health and disease and to unlock its therapeutic potential. Key areas of focus include:

  • Elucidating the mechanisms of biopterin regulation: Understanding how biopterin synthesis, transport, and regeneration are controlled in different tissues and under various physiological and pathological conditions is crucial for developing targeted therapies [].
  • Developing more effective therapeutic strategies: This includes identifying novel ways to enhance BH4 bioavailability, developing new biopterin analogs with improved pharmacological properties, and exploring combination therapies that target multiple pathways [].
  • Identifying biomarkers of biopterin status: Discovering reliable biomarkers to assess biopterin levels and functionality in vivo would significantly aid in diagnosing biopterin-related disorders, monitoring treatment efficacy, and predicting disease progression [].

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